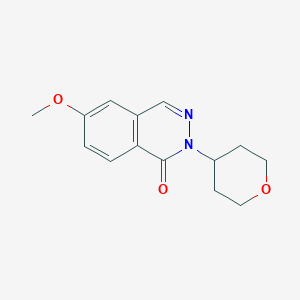
6-Methoxy-2-(oxan-4-yl)phthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-(oxan-4-yl)phthalazin-1-one is a compound belonging to the phthalazinone family, which is known for its significant biological activities and pharmacological properties. Phthalazinones are bicyclic N-heterocycles that have attracted attention due to their valuable biological and pharmacological activities . This compound, in particular, has shown promise in various scientific research applications, including medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(oxan-4-yl)phthalazin-1-one typically involves the alkylation of phthalazinone derivatives with appropriate alkyl and acyl halides. For instance, the reaction of phthalazinone with ethyl iodide, benzyl chloride, phenacyl bromide, m-nitrophenacyl bromide, or chloroacetyl chloride in ethanol, in the presence of a base, can yield the desired product . The reaction conditions often include conventional heating or ultrasonic irradiation to improve reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-(oxan-4-yl)phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxan-4-yl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may produce phthalazinone derivatives with reduced functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-(oxan-4-yl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like MAPK and Topo II, which are involved in cell cycle regulation and apoptosis . The compound can induce apoptosis by elevating the expression of p53 and caspase 3, down-regulating cdk1, and reducing the concentrations of MAPK and Topo II at submicromolar concentrations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazin-1(2H)-one: A core structure in many biologically active molecules.
1,3,4-Oxadiazole: Another important pharmacophore with significant biological activities.
Uniqueness
6-Methoxy-2-(oxan-4-yl)phthalazin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its ability to inhibit multiple enzymes and induce apoptosis makes it a promising candidate for further research in medicinal chemistry and drug development .
Propriétés
IUPAC Name |
6-methoxy-2-(oxan-4-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-18-12-2-3-13-10(8-12)9-15-16(14(13)17)11-4-6-19-7-5-11/h2-3,8-9,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFVBWMDTFUNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[1-(2,3-difluorophenyl)triazol-4-yl]ethyl]acetamide](/img/structure/B7416832.png)
![7-Methoxy-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]quinoline](/img/structure/B7416842.png)
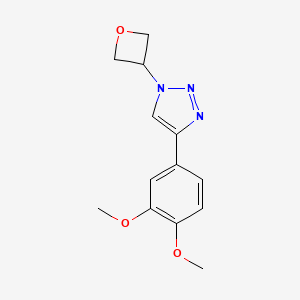
![N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-hydroxyoxan-4-yl)acetamide](/img/structure/B7416858.png)
![N-[[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]methyl]-N-methylacetamide](/img/structure/B7416861.png)
![5-Bromo-2-[[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]methyl]pyridin-3-ol](/img/structure/B7416863.png)
![6-(benzimidazol-1-yl)-N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]pyridin-2-amine](/img/structure/B7416868.png)
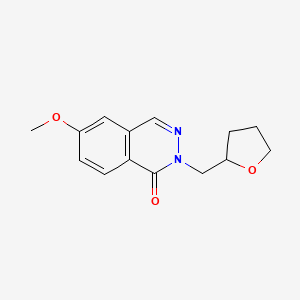
![(2R)-1-[(6-chloro-1,8-naphthyridin-2-yl)amino]-3-methoxypropan-2-ol](/img/structure/B7416897.png)
![sodium;(1R,2S)-2-[[(1R,2S)-2-(3-bromophenyl)cyclopropyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7416901.png)
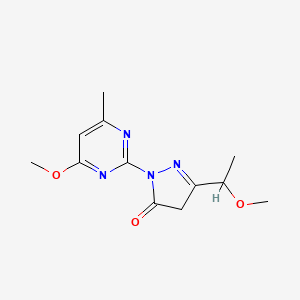
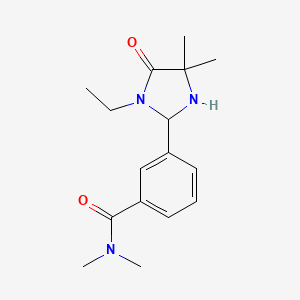
![2-(methoxymethyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7416917.png)
![Sodium;2-[(4-cyclobutyl-2-methylpyrazol-3-yl)methylcarbamoyl]-1-propan-2-ylcyclopropane-1-carboxylate](/img/structure/B7416928.png)
